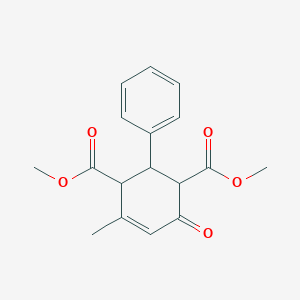
Dimethyl 4-methyl-6-oxo-2-phenylcyclohex-4-ene-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 4-methyl-6-oxo-2-phenylcyclohex-4-ene-1,3-dicarboxylate is an organic compound with a complex structure It is characterized by a cyclohexene ring substituted with various functional groups, including methyl, oxo, phenyl, and dicarboxylate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4-methyl-6-oxo-2-phenylcyclohex-4-ene-1,3-dicarboxylate typically involves multiple steps. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography. The choice of solvents, catalysts, and purification methods can vary depending on the specific requirements of the production process .
化学反応の分析
Types of Reactions
Dimethyl 4-methyl-6-oxo-2-phenylcyclohex-4-ene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce oxo groups to hydroxyl groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
科学的研究の応用
Dimethyl 4-methyl-6-oxo-2-phenylcyclohex-4-ene-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of dimethyl 4-methyl-6-oxo-2-phenylcyclohex-4-ene-1,3-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
類似化合物との比較
Similar Compounds
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate: Known for its reactivity in Diels-Alder reactions.
Dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate: Used in various synthetic applications.
Uniqueness
Dimethyl 4-methyl-6-oxo-2-phenylcyclohex-4-ene-1,3-dicarboxylate is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
特性
CAS番号 |
94445-20-2 |
|---|---|
分子式 |
C17H18O5 |
分子量 |
302.32 g/mol |
IUPAC名 |
dimethyl 4-methyl-6-oxo-2-phenylcyclohex-4-ene-1,3-dicarboxylate |
InChI |
InChI=1S/C17H18O5/c1-10-9-12(18)15(17(20)22-3)14(13(10)16(19)21-2)11-7-5-4-6-8-11/h4-9,13-15H,1-3H3 |
InChIキー |
GSANYMHTZKJLTH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C(C(C1C(=O)OC)C2=CC=CC=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


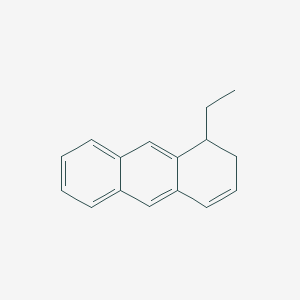

![{4-[(Oxan-2-yl)oxy]butyl}(triphenyl)phosphanium iodide](/img/structure/B14360504.png)
plumbane](/img/structure/B14360510.png)
![2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide](/img/structure/B14360517.png)

![N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N'-phenylthiourea](/img/structure/B14360545.png)
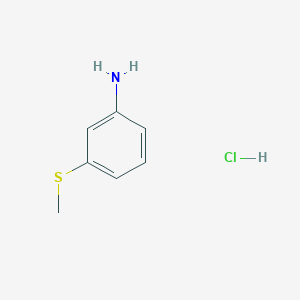
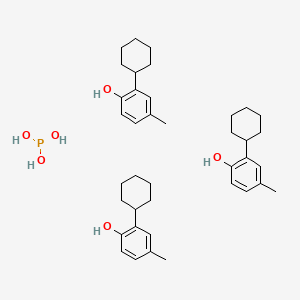
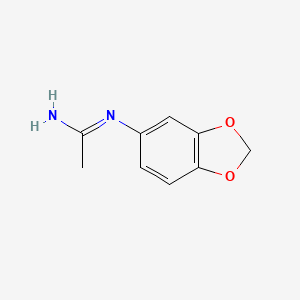
![4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14360561.png)
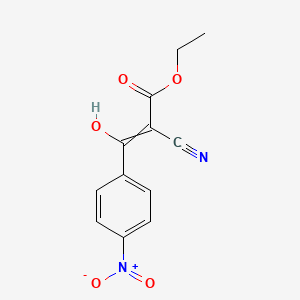

![N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide](/img/structure/B14360578.png)
